2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide
Description
2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide is a complex organic compound that belongs to the class of benzoxazines and indoles
Properties
Molecular Formula |
C20H19N3O3 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(3-oxo-4H-1,4-benzoxazin-2-yl)acetamide |
InChI |
InChI=1S/C20H19N3O3/c24-19(11-18-20(25)23-16-7-3-4-8-17(16)26-18)21-10-9-13-12-22-15-6-2-1-5-14(13)15/h1-8,12,18,22H,9-11H2,(H,21,24)(H,23,25) |
InChI Key |
FUWBNJVBYQASSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CC3C(=O)NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide typically involves the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile adducts in the presence of iron and acetic acid . This method is known for its efficiency and compatibility with various functional groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would likely be applied to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoxazine ring, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifeedant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. For instance, it may act as a calcium entry blocker in vascular smooth muscle cells, thereby exhibiting myorelaxant activity . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA)
- 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA)
- 6-methoxy-2-benzoxazolinone (MBOA)
Uniqueness
2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide is unique due to its dual benzoxazine and indole structure, which imparts distinct chemical and biological properties. This dual structure allows for a broader range of interactions with biological targets, making it a versatile compound for various applications.
Biological Activity
2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of benzoxazines. This compound exhibits a unique structure characterized by a benzoxazine core and an indole substituent, which may contribute to its diverse biological activities. The exploration of its biological properties is essential for understanding its potential therapeutic applications.
- Molecular Formula : C18H20N2O3
- Molecular Weight : 316.36 g/mol
- Structure : The compound features a hydroxyl group on the benzoxazine ring and an acetamide functional group, which may enhance its biological activity through various mechanisms.
Biological Activities
Research indicates that compounds similar to 2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide exhibit a range of biological activities, including:
- Anticancer Activity : Several studies have shown that benzoxazine derivatives possess significant anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.
- Antimicrobial Activity : The compound has shown promise in exhibiting antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : Some derivatives of benzoxazine have been reported to possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
Structure-Activity Relationship (SAR)
The structure-activity relationship of benzoxazines indicates that modifications on the benzoxazine ring and substituents significantly influence their biological activities. Key findings include:
- The presence of electron-donating groups enhances anticancer activity.
- Hydroxyl groups on the benzoxazine ring are critical for antimicrobial efficacy.
Table of Biological Activities
| Activity Type | Related Compounds | IC50 Values (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | Benzoxazine derivatives | 1.61 - 5.00 | Induction of apoptosis |
| Antimicrobial | Benzoxazine analogs | 10 - 50 | Disruption of bacterial cell wall |
| Anti-inflammatory | Hydroxylated derivatives | 5 - 20 | Inhibition of pro-inflammatory cytokines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
